molecular formula C13H16O3 B12944336 L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)-

L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)-

Cat. No.: B12944336
M. Wt: 220.26 g/mol
InChI Key: ZPIBWTYMFFSTBY-WCFLWFBJSA-N
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Description

L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anhydro bridge and a phenylmethyl group, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by selective deoxygenation and the introduction of the phenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Di-O-acetyl-2,6-anhydro-1,5-dideoxy-L-arabino-hex-5-enitol
  • 2,6-Anhydro-1,5-dideoxy-L-arabino-hexa-5-enitol

Uniqueness

L-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-3-O-(phenylmethyl)- is unique due to its phenylmethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2S,3S,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol

InChI

InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13+/m0/s1

InChI Key

ZPIBWTYMFFSTBY-WCFLWFBJSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C=CO1)O)OCC2=CC=CC=C2

Canonical SMILES

CC1C(C(C=CO1)O)OCC2=CC=CC=C2

Origin of Product

United States

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